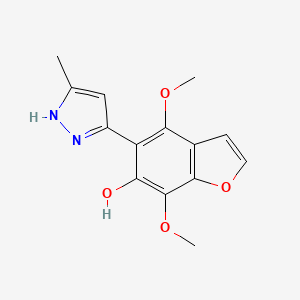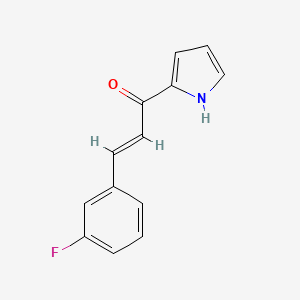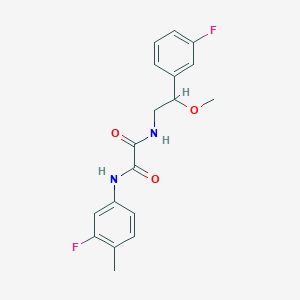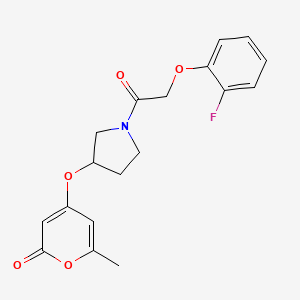
4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol, also known as DMPO, is a synthetic compound that has gained significant attention in scientific research. It is a benzofuran derivative with potential therapeutic applications due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol involves its ability to scavenge free radicals and inhibit oxidative stress. It has been shown to reduce the production of reactive oxygen species (ROS) and prevent lipid peroxidation, which is a major contributor to cellular damage. This compound also modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in different systems. In the nervous system, it has been shown to protect against ischemic brain injury, Alzheimer's disease, and Parkinson's disease. In the cardiovascular system, it has been shown to protect against myocardial infarction, heart failure, and atherosclerosis. In cancer therapy, it has been shown to induce apoptosis and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its low bioavailability and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for 4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol research, including the development of new synthetic methods to improve its bioavailability, the exploration of its potential therapeutic applications in other diseases, and the investigation of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential toxicity.
Conclusion:
This compound is a synthetic compound that has shown promising therapeutic potential in various fields of medicine. Its unique chemical structure and antioxidant properties make it a promising candidate for the treatment of various diseases. Further research is necessary to fully understand its mechanism of action and explore its potential therapeutic applications.
Synthesemethoden
4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol is synthesized through a multi-step process that involves the reaction of 4-hydroxybenzofuran with 3-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base. The intermediate product is then subjected to methylation using dimethyl sulfate, followed by deprotection of the methoxy groups with boron tribromide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4,7-dimethoxy-5-(3-methyl-1H-pyrazol-5-yl)-1-benzofuran-6-ol has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroprotection, cardioprotection, and anticancer therapy. It has been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4,7-dimethoxy-5-(5-methyl-1H-pyrazol-3-yl)-1-benzofuran-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-7-6-9(16-15-7)10-11(17)14(19-3)13-8(4-5-20-13)12(10)18-2/h4-6,17H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVWBZQWMPFNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=C(C3=C(C(=C2O)OC)OC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-Dimethylbenzyl)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,2,6-thiadiazinane 1,1-dioxide](/img/structure/B2772108.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide](/img/structure/B2772112.png)

![3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2772115.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2772119.png)

![4-(4-butylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2772124.png)
![3-[(2,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2772126.png)

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2772129.png)
